Home > Products > Building Blocks P801 > Zuclopenthixol
Zuclopenthixol - 53772-83-1

Zuclopenthixol

Catalog Number: EVT-335085
CAS Number: 53772-83-1
Molecular Formula: C22H25ClN2OS
Molecular Weight: 401.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zuclopenthixol is the cis(Z)-isomer of Clopenthixol, a thioxanthene derivative classified as a typical antipsychotic. [] It is utilized in scientific research to study its impact on various biological systems, particularly focusing on its interaction with dopamine receptors.

Future Directions
  • Further investigations into the pro-oxidant and antioxidant properties of Zuclopenthixol are crucial to understanding its impact on cellular oxidative stress, particularly in the context of dementia and psychosis. []
  • Given its potential anti-tumor activity, exploring its mechanism of action in inhibiting melanoma growth and metastasis could lead to novel therapeutic strategies. []
  • Investigating its impact on cognitive functions in various neurological conditions could provide insights into its potential benefits and limitations. [, ]

Clopenthixol

    Compound Description: Clopenthixol is a typical antipsychotic belonging to the thioxanthene class. It exists as two geometric isomers, cis(Z)-clopenthixol and trans(E)-clopenthixol. Zuclopenthixol is the cis(Z)-isomer of clopenthixol and possesses the pharmacological activity while the trans(E)- isomer is inactive. [, ]

    Relevance: Zuclopenthixol is a purified isomer of clopenthixol. They share a nearly identical chemical structure, with the key difference being the spatial arrangement of atoms around a double bond. This subtle difference results in zuclopenthixol being the active form of the drug. [, ]

Trans(E)-clopenthixol

    Compound Description: Trans(E)-clopenthixol is the inactive geometric isomer of clopenthixol. It is not used clinically. []

    Relevance: Trans(E)-clopenthixol is formed as a metabolite of zuclopenthixol in the body. While zuclopenthixol is the active isomer, the trans(E)-clopenthixol isomer lacks pharmacological activity. []

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic belonging to the butyrophenone class. It is frequently used for the management of acute psychosis and agitation due to its sedative properties. [, , , ]

    Relevance: Haloperidol serves as a common comparator to zuclopenthixol in numerous studies evaluating the efficacy and side effects of antipsychotics for schizophrenia and similar serious mental illnesses. Both drugs demonstrate efficacy in managing symptoms but may differ in their side effect profiles, onset of action, and required administration frequency. [, , , ]

Risperidone

    Compound Description: Risperidone is an atypical antipsychotic. It is frequently used in the treatment of schizophrenia and bipolar disorder. [, , , ]

    Relevance: Risperidone is a newer generation antipsychotic that is often compared to zuclopenthixol in clinical trials. While both drugs are effective in treating schizophrenia, risperidone is associated with a lower risk of extrapyramidal side effects (movement disorders) compared to zuclopenthixol. [, , , ]

Chlorpromazine

    Compound Description: Chlorpromazine is a typical antipsychotic belonging to the phenothiazine class. It was one of the first antipsychotics to be widely used. []

    Relevance: Chlorpromazine is another typical antipsychotic used as a comparator to zuclopenthixol in clinical trials. Both drugs belong to the first generation of antipsychotics and share similar efficacy but can cause extrapyramidal side effects. []

Perphenazine

    Compound Description: Perphenazine is a typical antipsychotic belonging to the piperazine class of phenothiazines. []

    Relevance: Perphenazine is another typical antipsychotic that has been compared to zuclopenthixol in terms of efficacy and side effects. Studies suggest that zuclopenthixol may lead to a higher need for medications to manage extrapyramidal side effects compared to perphenazine. []

Sulpiride

    Compound Description: Sulpiride is a benzamide antipsychotic. It is often categorized as an atypical antipsychotic due to its lower risk of extrapyramidal side effects compared to typical antipsychotics. []

    Relevance: Sulpiride is an antipsychotic that has been compared to zuclopenthixol in clinical trials, particularly in terms of their side effect profile, specifically weight gain. Studies suggest comparable levels of weight gain between the two drugs. []

Zuclopenthixol Acetate (Acuphase)

    Compound Description: Zuclopenthixol acetate is a short-acting intramuscular formulation of zuclopenthixol. It is designed for rapid initiation of treatment in acute psychotic episodes. [, , ]

    Relevance: Zuclopenthixol acetate is a different formulation of zuclopenthixol, designed for rapid action and short-term management of acute psychosis. It is often compared to other intramuscular antipsychotics like haloperidol for efficacy in managing agitation and aggression in acute settings. [, , ]

Zuclopenthixol Decanoate

    Compound Description: Zuclopenthixol decanoate is a long-acting intramuscular formulation of zuclopenthixol. It is administered every 2 to 4 weeks to maintain stable antipsychotic levels in the blood. [, , , ]

    Relevance: Zuclopenthixol decanoate is the long-acting depot formulation of zuclopenthixol, intended for maintenance treatment of schizophrenia. This formulation is beneficial for individuals who struggle with medication adherence. Studies often compare its efficacy and side effect profile to other long-acting antipsychotic injections. [, , , ]

Classification
  • Type: Small Molecule
  • Drug Class: Typical Antipsychotic
  • Chemical Formula: C22H25ClN2OS
  • Molar Mass: 400.97 g/mol
  • Mechanism of Action: Dopamine receptor antagonist (D1 and D2), with additional activity at serotonin receptors (5-HT2A) and alpha-adrenergic receptors .
Synthesis Analysis

The synthesis of zuclopenthixol involves several steps that typically include the formation of the thioxanthene core and subsequent modifications to achieve the desired pharmacological properties. While specific proprietary methods may vary, a general synthetic pathway can be outlined as follows:

  1. Formation of Thioxanthene Core: The initial step often involves the synthesis of the thioxanthene structure by replacing the oxygen atom in xanthene with sulfur.
  2. Side Chain Attachment: The addition of a propyl chain and a piperazine moiety occurs through nucleophilic substitution reactions.
  3. Final Modifications: The compound may undergo various chemical modifications to enhance its pharmacokinetic properties, such as solubility and bioavailability.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic steps .

Molecular Structure Analysis

Zuclopenthixol features a complex molecular structure characterized by:

  • Core Structure: A thioxanthene ring system that provides the framework for its activity.
  • Functional Groups: The presence of a piperazine ring contributes to its receptor binding capabilities.
  • Stereochemistry: It exists as a cis-isomer, which is crucial for its pharmacological activity.

The three-dimensional structure can be represented using various computational models, revealing how spatial orientation affects its interaction with biological targets .

Chemical Reactions Analysis

Zuclopenthixol participates in several chemical reactions relevant to its pharmacology:

  1. Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites that are pharmacologically inactive.
  2. Degradation Pathways: Under certain conditions, zuclopenthixol can undergo forced degradation, which has been studied using high-performance liquid chromatography (HPLC) methods to identify impurities and degradation products .
  3. Receptor Binding Interactions: The binding interactions with dopamine receptors involve conformational changes that stabilize the antagonist state, preventing receptor activation.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with zuclopenthixol .

Mechanism of Action

The primary mechanism of action for zuclopenthixol involves:

  • Dopamine Receptor Antagonism: By blocking D1 and D2 receptors in the central nervous system, zuclopenthixol mitigates symptoms associated with psychosis.
  • Serotonin Receptor Interaction: Its action at 5-HT2A receptors may contribute to alleviating mood symptoms linked to schizophrenia.
  • Alpha-Adrenergic Blockade: This property can lead to side effects such as sedation and hypotension.

Pharmacokinetic studies indicate that zuclopenthixol has a bioavailability of approximately 49% when administered orally, with peak serum concentrations reached within four hours post-dose .

Physical and Chemical Properties Analysis

Zuclopenthixol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a liquid formulation for injection or oral administration.
  • Solubility: Highly soluble in organic solvents like methanol; limited solubility in water.
  • Stability: Stability studies have indicated that it maintains integrity under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Protein Binding: Approximately 98% protein binding enhances its pharmacological efficacy by prolonging circulation time in the bloodstream .
Applications

Zuclopenthixol is primarily used in clinical settings for:

  • Treatment of Schizophrenia: Effective in managing acute psychotic episodes and chronic schizophrenia.
  • Sedation in Acute Psychosis: Used for rapid sedation in inpatient settings through intramuscular formulations.
  • Long-term Management: Available as depot injections for patients with poor adherence to oral medication regimens.

Emerging research also explores potential applications beyond psychiatry, including investigations into its efficacy against certain types of cancer through derivatives targeting specific pathways like ErbB2/HER2 .

Properties

CAS Number

53772-83-1

Product Name

Zuclopenthixol

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

Molecular Formula

C22H25ClN2OS

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Solubility

slight
2.60e-03 g/L

Synonyms

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol (-)-10-Camphorsulfonic Acid Salt; (Z)-Clopenthixol (-)-10-Camphorsulfonic Acid Salt; Cisordinol(-)-10-Camphorsulfonic Acid Salt; Clopixol (-)-10-Camphorsulfonic Acid Salt; cis-(

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.